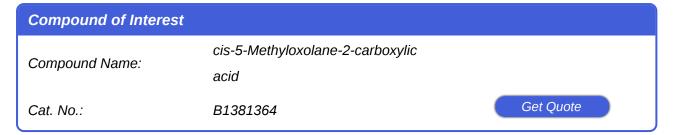


Physical and chemical properties of substituted oxolanes

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Oxolanes

Executive Summary: The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive component for modulating the properties of small molecules. This guide provides a comprehensive overview of the physical and chemical properties of substituted oxolanes, intended for researchers, scientists, and drug development professionals. It details key quantitative data, experimental protocols for synthesis and characterization, and the underlying principles of how substitution patterns influence molecular behavior.

Introduction to Substituted Oxolanes

Oxolane, systematically named oxacyclopentane and commonly known as tetrahydrofuran (THF), is a five-membered heterocyclic ether.[1] The substituted tetrahydrofuran motif is a recurring substructure in a vast array of bioactive natural products, including lignans and polyketides.[2] In drug discovery, the oxolane ring is increasingly utilized to fine-tune the physicochemical properties of drug candidates. Its incorporation can improve aqueous solubility, modify lipophilicity (LogP), and enhance metabolic stability, making it a valuable tool for lead optimization.[3] Understanding the fundamental properties of this scaffold is therefore critical for its effective application.



Physical Properties

The physical properties of oxolanes are dictated by the nature and position of their substituents. The parent compound, THF, serves as a useful baseline for comparison. It is a polar aprotic solvent, fully miscible with water.[4] Substitution dramatically alters these properties; for instance, alkyl substitution reduces water solubility and increases the octanol-water partition coefficient (LogP), reflecting increased lipophilicity.

Properties of Unsubstituted Oxolane (THF)

Property	Value	Source(s)	
Molecular Formula	C ₄ H ₈ O	[5]	
Molecular Weight	72.11 g/mol	[1][5]	
Boiling Point	66 °C	[6]	
Melting Point	-108.4 °C	[1]	
Density	0.886 g/cm³ (at 20 °C)	[6]	
Water Solubility	Miscible	[4]	
logP	0.46	[1]	

Properties of Representative Substituted Oxolanes

Quantitative data for a wide range of substituted oxolanes is dispersed throughout the literature. The following table summarizes key properties for common, well-characterized examples. As a general trend, increasing alkyl substitution increases the boiling point and lipophilicity while decreasing water solubility.



Compoun d	Structure	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Water Solubility	logP
2- Methyloxol ane	CH3- C4H7O	78-80	-137	~0.86 (at 25 °C)	140 g/L	1.85[7][8]
trans-2,5- Dimethylox olane	CH3- C4H6(CH3) O	~90 (est.)	N/A	N/A	N/A	1.2 (calc.) [9]
cis-2,5- Dimethylox olane	CH3- C4H6(CH3) O	~92 (est.)	N/A	N/A	N/A	1.2 (calc.) [10]
2,5-Diethyl- 2,5- dimethylox olane	(C2H5)2(CH 3)2-C4H4O	N/A	N/A	N/A	N/A	2.9 (calc.) [11]

Chemical Properties Reactivity and Stability

The saturated oxolane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under harsh acidic conditions. The primary chemical reactivity is dictated by the substituents on the ring. Functional groups attached to the oxolane core undergo reactions typical for those groups, allowing for a wide range of chemical transformations.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a primary tool for characterizing substituted oxolanes. The chemical shifts of the ring protons are highly dependent on their position relative to the oxygen atom and other substituents.

• Protons alpha to oxygen (C2, C5): These are the most deshielded protons on the unsubstituted ring, typically appearing in the range of δ 3.6-4.0 ppm.[12][13]



- Protons beta to oxygen (C3, C4): These protons are more shielded and appear further upfield, typically in the range of δ 1.8-2.0 ppm.[12][13]
- Substituent Effects: Electron-withdrawing groups will shift adjacent protons downfield, while
 electron-donating groups will cause an upfield shift. The exact chemical shifts for a
 substituted oxolane can be complex, but assignments can often be confirmed with 2D NMR
 experiments like HSQC and HMBC.[12]

Mass Spectrometry (MS): Under electron ionization (EI), the fragmentation of oxolanes is characteristic. The molecular ion peak may be observed, but it is often weak. The dominant fragmentation pathway is α -cleavage, where the bond between a substituted carbon (alpha to the oxygen) and the substituent is broken. This results in the loss of the substituent as a radical and the formation of a stable, resonance-stabilized oxonium ion.[14][15] For example, 2-alkyloxolanes commonly show a prominent fragment ion corresponding to the loss of the alkyl group.

Experimental Protocols Synthesis of a 2,2,5-Trisubstituted Oxolane via Dehydrative Diol Cyclization

This protocol describes a ferrocenium-catalyzed synthesis of a trisubstituted tetrahydrofuran from a substituted 1,4-butanediol.[16]

Methodology:

- Precursor Synthesis: Synthesize the required 1,4-diol by treating a suitable γ-lactone (e.g., γ-phenyl-γ-butyrolactone) with 2-3 equivalents of an organolithium reagent (e.g., MeLi, PhLi) in an appropriate solvent like diethyl ether. Quench the reaction with water and extract the diol product.[16]
- Dehydrative Cyclization: In a sealed vial, combine the purified diol (1.0 mmol) and ferrocenium tetrafluoroborate [FeCp₂]BF₄ (0.1 mmol, 10 mol%).[16]
- Reaction: Heat the reaction mixture at 45–70 °C in a solvent such as CH₂Cl₂ for 48–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]



- Workup and Purification: Upon completion, cool the reaction mixture and filter it through a short plug of aluminum oxide to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product.[16]
- Final Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure substituted oxolane.[16]

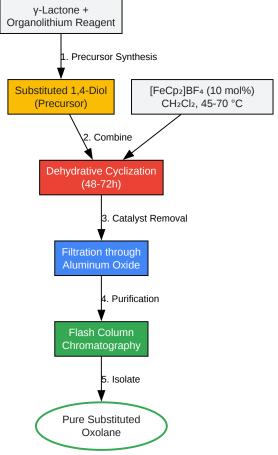


Diagram 1: Synthesis of a Substituted Oxolane

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Diagram 1: Synthesis of a Substituted Oxolane

Characterization by NMR Spectroscopy

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified oxolane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm



NMR tube.[12]

- Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[12]
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
- Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.[17]

Characterization by Mass Spectrometry

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization EI). This process creates a molecular ion (M+•) and various fragment ions.[18]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
- Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the major fragment peaks to confirm the structure. Look for characteristic losses, such as the loss of an alkyl group from the C2 or C5 position.[18]



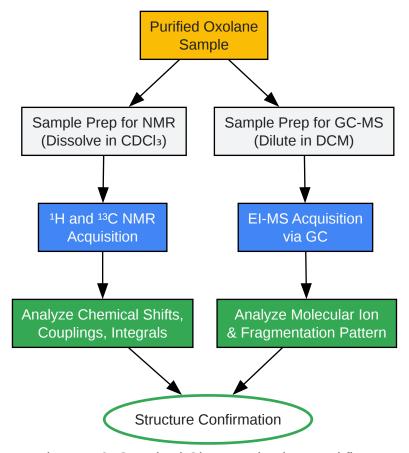


Diagram 2: Standard Characterization Workflow

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Diagram 2: Standard Characterization Workflow

Application in Drug Development: Modulating Physicochemical Properties

The strategic placement of substituents on an oxolane ring is a powerful tactic in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxolane core itself is more polar than a corresponding carbocycle (cyclopentane) and can act as a hydrogen bond acceptor.

- Solubility: Introducing polar functional groups (e.g., -OH, -NH₂) onto the oxolane scaffold can significantly increase aqueous solubility.
- Lipophilicity (LogP): Conversely, adding nonpolar alkyl or aryl substituents will increase the compound's lipophilicity, which can enhance membrane permeability. The relationship



between substitution and LogP is a key factor in Quantitative Structure-Activity Relationship (QSAR) studies.[3]

 Metabolic Stability: The oxolane ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or heteroaromatic systems. Replacing a metabolically labile group with a substituted oxolane can block common metabolic pathways, thereby increasing the drug's half-life.

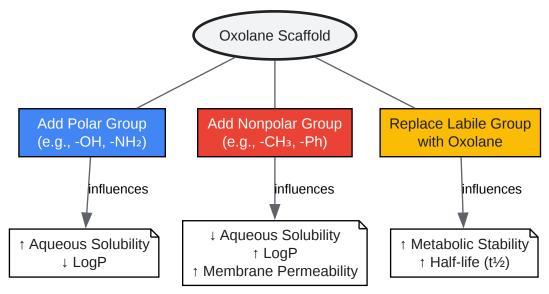


Diagram 3: Structure-Property Relationships

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Diagram 3: Structure-Property Relationships

Conclusion

Substituted oxolanes are a versatile and increasingly important class of heterocyclic compounds. Their physical and chemical properties can be systematically tailored through synthetic modification, allowing for precise control over molecular characteristics such as solubility, lipophilicity, and metabolic stability. A thorough understanding of their synthesis, characterization, and structure-property relationships is essential for leveraging this scaffold to its full potential in the development of new therapeutics and advanced materials. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers engaged in this dynamic field.



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